Volatility and Water Solubility Differentiation from 1-Octanol via Henry's Law Constant
The air-water partitioning of 2,7-dimethyl-4-octanol is substantially different from that of the widely used linear analog 1-octanol, leading to extremely different environmental fates and formulation behaviors. The Henry's law solubility constant (Hscp) at 298.15 K for the target compound is one to two orders of magnitude lower than that of 1-octanol, confirming it is far less volatile and significantly more water-soluble. For 2,7-dimethyl-4-octanol, a measured Hscp value of 2.3×10⁻² mol/(m³Pa) is reported by Yaws (2003) [1]. In direct contrast, the Hscp for 1-octanol from the same authoritative source is 3.9×10⁻¹ mol/(m³Pa), representing a ~17-fold difference [2].
| Evidence Dimension | Henry's Law Solubility Constant (Hscp) at 298.15 K |
|---|---|
| Target Compound Data | 2.3×10⁻² mol/(m³Pa) for 2,7-dimethyl-4-octanol (Yaws, 2003) |
| Comparator Or Baseline | 3.9×10⁻¹ mol/(m³Pa) for 1-octanol (Yaws, 2003) |
| Quantified Difference | 1-octanol Hscp is ~17 times greater, indicating much higher volatility. 2,7-dimethyl-4-octanol is therefore far less prone to vaporization. |
| Conditions | Compiled experimental and estimated data at reference temperature 298.15 K, sourced from Yaws' Handbook (2003). |
Why This Matters
This parameter directly impacts inhalation exposure, atmospheric lifetime, and olfactory performance in fragrance applications, making 2,7-dimethyl-4-octanol a functionally superior choice where lower volatility and higher aqueous affinity are desired compared to the common solvent 1-octanol.
- [1] Sander, R. (2023). Compilation of Henry's law constants (version 5.0.0) for water as solvent. Atmospheric Chemistry and Physics, 23, 10901–12440. (Data page for 2,7-dimethyl-4-octanol, Yaws 2003). View Source
- [2] Sander, R. (2023). Compilation of Henry's law constants (version 5.0.0) for water as solvent. Atmospheric Chemistry and Physics, 23, 10901–12440. (Data page for 1-octanol, Yaws 2003). View Source
